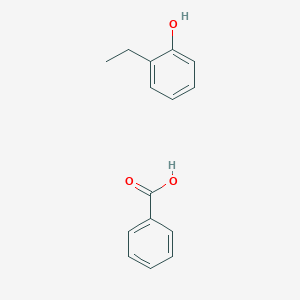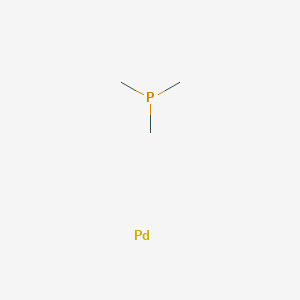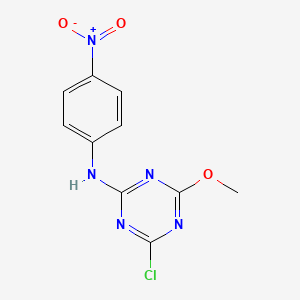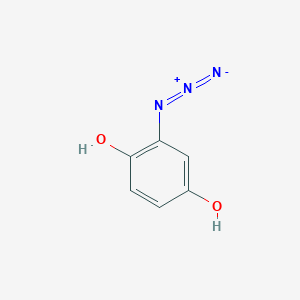![molecular formula C12H19BrN2O2 B12554846 1-Butyl-3-[(dimethylcarbamoyl)oxy]pyridin-1-ium bromide CAS No. 188778-73-6](/img/structure/B12554846.png)
1-Butyl-3-[(dimethylcarbamoyl)oxy]pyridin-1-ium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butyl-3-[(dimethylcarbamoyl)oxy]pyridin-1-ium bromide is an organic compound with a unique structure that combines a pyridinium ion with a butyl group and a dimethylcarbamoyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Butyl-3-[(dimethylcarbamoyl)oxy]pyridin-1-ium bromide typically involves the reaction of 1-butylpyridinium bromide with dimethylcarbamoyl chloride. The reaction is carried out in an organic solvent such as dichloromethane under an inert atmosphere to prevent moisture from interfering with the reaction. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the continuous addition of reactants into a reactor, where the reaction takes place under controlled conditions. The product is continuously removed from the reactor and purified using industrial-scale purification techniques such as distillation or crystallization.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Butyl-3-[(dimethylcarbamoyl)oxy]pyridin-1-ium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromide ion can be substituted with other nucleophiles such as chloride, iodide, or hydroxide ions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in water.
Major Products:
Oxidation: The major product is the corresponding N-oxide.
Reduction: The major product is the reduced pyridinium compound.
Substitution: The major products are the corresponding substituted pyridinium salts.
Wissenschaftliche Forschungsanwendungen
1-Butyl-3-[(dimethylcarbamoyl)oxy]pyridin-1-ium bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of ionic liquids and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential use as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Research is ongoing to explore its potential as a drug delivery agent, particularly in targeting specific cells or tissues.
Industry: It is used in the production of specialty chemicals and as a stabilizer in certain industrial processes.
Wirkmechanismus
The mechanism of action of 1-Butyl-3-[(dimethylcarbamoyl)oxy]pyridin-1-ium bromide involves its interaction with cellular membranes and proteins. The compound can insert itself into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, it can interact with specific proteins, inhibiting their function and leading to cellular dysfunction. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound’s cationic nature plays a significant role in its activity.
Vergleich Mit ähnlichen Verbindungen
1-Butyl-3-methylimidazolium bromide: Another ionic liquid with similar applications in organic synthesis and catalysis.
1-Butyl-3-methylpyridinium bromide: Similar in structure but lacks the dimethylcarbamoyl group, leading to different chemical properties and applications.
Uniqueness: 1-Butyl-3-[(dimethylcarbamoyl)oxy]pyridin-1-ium bromide is unique due to the presence of the dimethylcarbamoyl group, which imparts distinct chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
188778-73-6 |
|---|---|
Molekularformel |
C12H19BrN2O2 |
Molekulargewicht |
303.20 g/mol |
IUPAC-Name |
(1-butylpyridin-1-ium-3-yl) N,N-dimethylcarbamate;bromide |
InChI |
InChI=1S/C12H19N2O2.BrH/c1-4-5-8-14-9-6-7-11(10-14)16-12(15)13(2)3;/h6-7,9-10H,4-5,8H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
KVLDEPHIWUQRCB-UHFFFAOYSA-M |
Kanonische SMILES |
CCCC[N+]1=CC=CC(=C1)OC(=O)N(C)C.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{3-[4-(Benzyloxy)phenyl]propyl}-1,3-dioxolane](/img/structure/B12554771.png)
![2-[4-(Difluoromethoxy)-2-fluorobenzoyl]cyclohexane-1,3-dione](/img/structure/B12554773.png)
![3-[(Diphenylmethyl)amino]cyclohex-2-en-1-one](/img/structure/B12554782.png)

![10-[4-(1-Octylpyridin-4(1H)-ylidene)pyridin-1(4H)-yl]decane-1-thiol](/img/structure/B12554792.png)
![10-{4-[(E)-Phenyldiazenyl]phenoxy}decane-1-thiol](/img/structure/B12554793.png)
![Thiophene, 3-[[(6-bromohexyl)oxy]methyl]-](/img/structure/B12554799.png)







